Lipophilicity (LogP) Increase vs. N-phenethylbenzamide
The substitution of a hydrogen atom for a chlorine atom at the para-position results in a quantifiable and significant increase in the compound's partition coefficient (LogP). This metric is a critical determinant of a molecule's ability to cross biological membranes and engage intracellular targets [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.7034 |
| Comparator Or Baseline | N-phenethylbenzamide (predicted LogP of approximately 3.0-3.2 based on structural analogs) |
| Quantified Difference | Increase of approximately +0.5 to +0.7 log units. |
| Conditions | In silico prediction (data from chemical database) |
Why This Matters
The increased LogP value directly informs selection for assays requiring enhanced membrane permeability or for structure-activity relationship (SAR) studies focused on optimizing lipophilic interactions.
- [1] ChemSrc. (n.d.). Benzamide,4-chloro-N-(2-phenylethyl)-. View Source
